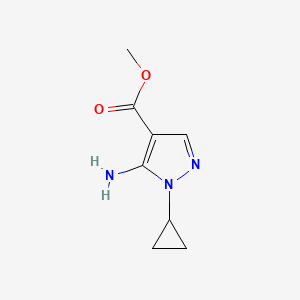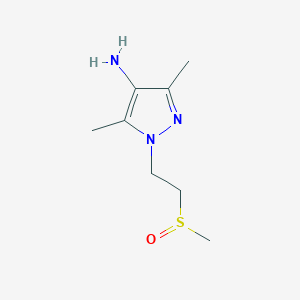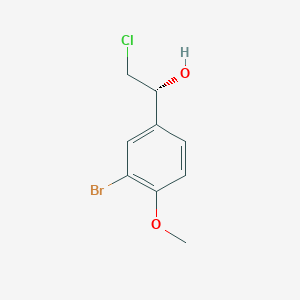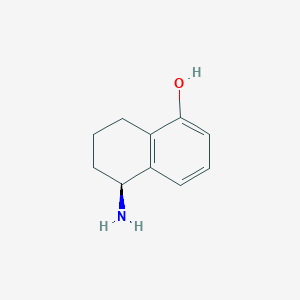
(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reduction of a corresponding nitro compound or the reductive amination of a ketone precursor. One common method involves the catalytic hydrogenation of 5-nitro-5,6,7,8-tetrahydronaphthalen-1-ol using a palladium catalyst under hydrogen gas. Another approach is the reductive amination of 5,6,7,8-tetrahydronaphthalen-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, solvent, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-amino-5,6,7,8-tetrahydronaphthalen-1-one.
Reduction: 5-amino-5,6,7,8-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
5-amino-5,6,7,8-tetrahydronaphthalen-1-one: An oxidized derivative with a ketone group instead of a hydroxyl group.
5,6,7,8-tetrahydronaphthalen-1-ol: A related compound lacking the amino group.
Uniqueness
(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2/t9-/m0/s1 |
InChI Key |
JGBIMURCUPHILK-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC=C2)O)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


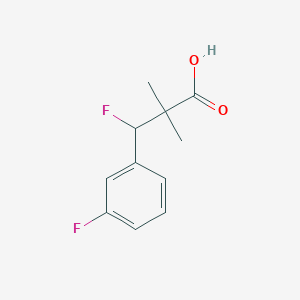



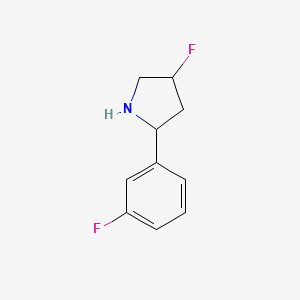
![3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid](/img/structure/B13176375.png)
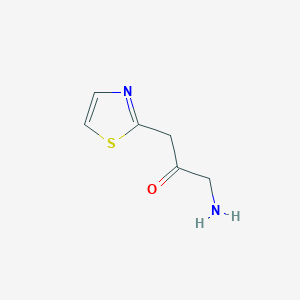
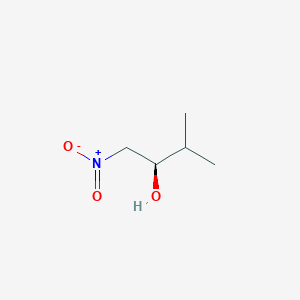
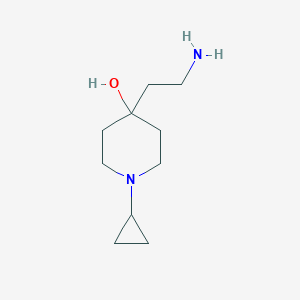
![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)
